Cas no 180288-69-1 (Trastuzumab)

Trastuzumab 化学的及び物理的性質
名前と識別子
-
- Trastuzumab
- Herceptin
- TrastuzuMab(Herceptin)
- IMMunoglobulin G1,anti-(huMan p185neu receptor) (huMan-Mouse Monoclonal rhuMab HER2 g1-chain), disulfide with huMan-MouseMonoclonal rhuMab HER2 light chain, diMer
- Anti HER2, Ig gamma-1 chain C region
- Recombinant humanized anti-HER2 antibody
- RhuMab HER2
- Immunoglobulin G1,anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 g1-chain),...
- Immunoglobulin G 1 (human-mouse monoclonal rhuMab HER2gamma1-chain antihuman p185(sup c-erbB2) receptor), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
- Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 gamma1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
- Trastuzumab [USAN:INN]
- UNII-P188ANX8CK
- TRASTUZUMAB 95 % +
- TRASTUZUMAB 98 % +
- LS-07368
- DTXSID10959515
- 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one
- 180288-69-1
- 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol
- DB-049316
- SCHEMBL6682197
- NSC90390
- 2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- ALBB-023428
- AKOS003382447
- MFCD00036759
- 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
- 3868-32-4
- SCHEMBL21146386
- 5087-70-7
- NCIOpen2_005502
- PD183256
- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- SCHEMBL22090246
- Anti-Human HER2, Humanized Antibody
-
- インチ: InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
- InChIKey: SMEROWZSTRWXGI-HVATVPOCSA-N
- ほほえんだ: OC(CC[C@H]([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@]12C)O)C)=O
計算された属性
- せいみつぶんしりょう: 376.2979
- どういたいしつりょう: 298.10256757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 181Ų
じっけんとくせい
- PSA: 57.53
Trastuzumab 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78595-1mg |
Trastuzumab (Anti-Human HER2, Humanized Antibody) |
180288-69-1 | ≥95% | 1mg |
¥1348.0 | 2023-09-05 | |
TRC | T180280-10mg |
Trastuzumab |
180288-69-1 | 10mg |
$ 1305.00 | 2023-01-12 | ||
TargetMol Chemicals | T9912-5 mg |
Trastuzumab |
180288-69-1 | 21.2mg/ml | 5mg |
¥ 4,917 | 2023-07-10 | |
TargetMol Chemicals | T9912-10 mg |
Trastuzumab |
180288-69-1 | 21.2mg/ml | 10mg |
¥ 6,117 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T305227-10mg |
Trastuzumab |
180288-69-1 | ~21mg/ml(in buffer,pH6.0),95% | 10mg |
¥5149.90 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T305227-5mg |
Trastuzumab |
180288-69-1 | ~21mg/ml(in buffer,pH6.0),95% | 5mg |
¥3089.90 | 2023-08-31 | |
Aaron | AR00ADAM-1mg |
Trastuzumab |
180288-69-1 | 95% | 1mg |
$169.00 | 2025-01-23 | |
Aaron | AR00ADAM-25mg |
Trastuzumab |
180288-69-1 | 95% | 25mg |
$1516.00 | 2025-01-23 | |
A2B Chem LLC | AE82690-100mg |
Trastuzumab |
180288-69-1 | 22% | 100mg |
$1505.00 | 2024-04-20 | |
1PlusChem | 1P00AD2A-50mg |
Trastuzumab |
180288-69-1 | 99% | 50mg |
$4385.00 | 2024-06-18 |
Trastuzumab 関連文献
-
Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
-
Yohei Saito,Tomohiro Sawa,Jun Yoshitake,Chiaki Ito,Shigemoto Fujii,Takaaki Akaike,Hirokazu Arimoto Mol. BioSyst. 2012 8 2909
-
3. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Jason Y. C. Lim,Shermin S. Goh,Sing Shy Liow,Kun Xue,Xian Jun Loh J. Mater. Chem. A 2019 7 18759
-
Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235
-
Hu Wang,Xiaofan Ji,Mehroz Ahmed,Feihe Huang,Jonathan L. Sessler J. Mater. Chem. A 2019 7 1394
Trastuzumabに関する追加情報
Trastuzumab: A Comprehensive Overview
Trastuzumab, also known by its CAS registry number 180288-69-1, is a monoclonal antibody that has revolutionized the treatment of HER2-positive breast cancer. This innovative therapeutic agent targets the human epidermal growth factor receptor 2 (HER2), a protein that is overexpressed in approximately 20-30% of breast cancers. The development of Trastuzumab marked a significant milestone in the field of targeted therapy, offering a more precise and effective approach compared to traditional chemotherapy.
The discovery and development of Trastuzumab were driven by the need to address the limitations of conventional cancer treatments, which often affect both healthy and cancerous cells. By targeting the HER2 receptor specifically, Trastuzumab minimizes damage to normal tissues, thereby improving the quality of life for patients while effectively combating malignancy. The mechanism of action involves binding to the extracellular domain of HER2, preventing receptor dimerization and subsequent signaling pathways that promote cell proliferation and survival.
Recent studies have further elucidated the molecular mechanisms underlying Trastuzumab's efficacy. For instance, research has shown that Trastuzumab not only inhibits HER2 signaling but also induces antibody-dependent cellular cytotoxicity (ADCC), enhancing the immune system's ability to target and destroy cancer cells. This dual mechanism underscores the drug's potent anti-tumor activity and highlights its role as a cornerstone in breast cancer therapy.
The clinical application of Trastuzumab has been extensively studied across various stages of breast cancer. It is approved for the treatment of early-stage, locally advanced, and metastatic HER2-positive breast cancers. In addition to monotherapy, Trastuzumab is often combined with chemotherapy or other targeted agents to enhance therapeutic outcomes. Recent clinical trials have explored its use in combination with checkpoint inhibitors, such as pembrolizumab, to further improve response rates and prolong progression-free survival.
One of the most notable advancements in Trastuzumab research is its application in precision medicine. By leveraging biomarkers such as HER2 expression levels and genetic mutations, clinicians can now tailor treatment regimens to individual patients, maximizing efficacy while minimizing adverse effects. This personalized approach has been particularly impactful in metastatic settings, where traditional therapies often yield limited results.
Despite its remarkable success, challenges remain in optimizing Trastuzumab therapy. Resistance to treatment remains a significant issue, with studies identifying mechanisms such as HER2 downregulation or activation of alternative signaling pathways as potential contributors. To address this, ongoing research is focused on developing novel strategies, including next-generation monoclonal antibodies and combination therapies that target multiple pathways simultaneously.
In conclusion, Trastuzumab (CAS No. 180288-69-1) represents a paradigm shift in oncology, offering a targeted approach to treating HER2-positive breast cancer. Its continued evolution through cutting-edge research ensures that it remains at the forefront of cancer therapy, providing hope for millions of patients worldwide.
180288-69-1 (Trastuzumab) 関連製品
- 83-44-3(Deoxycholic acid)
- 459789-99-2(Obeticholic acid)
- 10340-91-7(Benzyl Isocyanide)
- 81-25-4(Cholic acid)
- 434-13-9(Lithocholic acid)
- 14024-18-1(Iron(III) Acetylacetonate)
- 17768-36-4(3-Hydroxy-1-adamantaneacetic Acid)
- 474-25-9(Chenodeoxycholic acid)
- 128-13-2(Ursodeoxycholic acid)
- 83-49-8(Hyodeoxycholic acid)

